molecular formula C22H32O3 B12104678 (20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone

(20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone

Cat. No.: B12104678
M. Wt: 344.5 g/mol
InChI Key: NROZBIHZZUIGDJ-UHFFFAOYSA-N
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Description

(20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone is a steroidal compound with significant biological activity It is characterized by its unique structure, which includes a gamma-lactone ring fused to a pregnane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone typically involves multiple steps, starting from readily available steroid precursors. One common method involves the hydroxylation of a pregnane derivative at the 3beta and 16beta positions, followed by the formation of the gamma-lactone ring through intramolecular esterification. The reaction conditions often require the use of strong oxidizing agents and acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The hydroxyl groups at the 3beta and 16beta positions can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex steroidal compounds.

    Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include the regulation of inflammatory responses, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid delta-lactone: Similar structure but with a delta-lactone ring.

    (20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid epsilon-lactone: Contains an epsilon-lactone ring instead of a gamma-lactone.

Uniqueness

The uniqueness of (20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone lies in its specific gamma-lactone ring structure, which imparts distinct biological properties compared to other lactone-containing steroids. This structural feature may enhance its binding affinity to certain receptors and influence its pharmacokinetic profile.

Properties

IUPAC Name

16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-12-19-18(25-20(12)24)11-17-15-5-4-13-10-14(23)6-8-21(13,2)16(15)7-9-22(17,19)3/h4,12,14-19,23H,5-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROZBIHZZUIGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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